2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- typically involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction forms the intermediate, which is then further reacted with phenylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by sulfonylation. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and resins, where it acts as a comonomer.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propen-1-one: Known for its use in organic synthesis and polymer production.
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Exhibits similar chemical properties and is used in similar applications.
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers and other aromatic hydrocarbons.
Uniqueness
2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
32083-40-2 |
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Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-ethoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O4S/c1-2-21-13-16(17(18)14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
VDUZWGNNFSJSTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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